2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide
Description
2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide (CAS No.: 527690-05-7) is a benzamide derivative with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol. Its structure comprises a benzamide core substituted with an amino group at the ortho position and a 2-(2-methoxyphenyl)ethyl side chain attached to the amide nitrogen.
The synthesis of this compound typically involves coupling 2-aminobenzoic acid derivatives with 2-(2-methoxyphenyl)ethylamine under standard amidation conditions.
Properties
IUPAC Name |
2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPNQXLPXOTLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves the condensation of 2-methoxyphenyl ethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized efficiently, yielding high purity, which is crucial for its application in biological studies. For instance, a study demonstrated the synthesis of similar compounds using methodologies that yielded up to 92% purity, indicating effective synthetic routes for producing derivatives of this compound .
Biological Activities
1. Anticancer Properties
One of the most significant applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of benzamide compounds exhibit substantial antineoplastic activity. For example, related compounds have been tested against various cancer models, showing dose-dependent inhibition of tumor growth . The mechanisms by which these compounds exert their effects often involve interference with cellular proliferation pathways and induction of apoptosis in cancer cells.
Case Study: Antitumor Activity
- Model Organism : SD rats
- Tumor Type : Mammary adenocarcinoma
- Dosage : Various dosages were administered (e.g., 7.5 mg/kg to 12.5 mg/kg).
- Outcome : Significant reduction in tumor volume was observed, with nearly complete inhibition at higher doses .
Pharmacological Potential
2. Neurological Applications
Beyond oncology, there is emerging evidence suggesting that this compound may have applications in neurology. Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could make this compound a candidate for further exploration in treating conditions like Alzheimer’s disease.
Data Table: Summary of Biological Activities
| Activity | Model/System | Dosage Range | Outcome |
|---|---|---|---|
| Antitumor Activity | SD rats (Mammary adenocarcinoma) | 7.5 - 12.5 mg/kg | Significant tumor volume reduction |
| Neuroprotective Effects | In vitro neuronal cell lines | Varies | Modulation of neurotransmitter release |
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Benzamide Derivatives
Key Observations
Substitution at the Benzamide Core: The introduction of bulky electron-withdrawing groups (e.g., sulfonyl or nitrobenzyl) enhances antiviral activity. For example, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide exhibits potent HIV-1 Vif inhibition (IC₅₀ = 0.8 µM) compared to unsubstituted analogues . Methoxy groups on the phenyl ring (e.g., in p-MPPI) improve receptor binding affinity due to enhanced lipophilicity and π-stacking interactions .
Side Chain Modifications: The 2-(2-methoxyphenyl)ethyl side chain in the parent compound confers moderate antitrypanosomal activity, likely through hydrophobic interactions with parasitic enzymes . Piperazine-containing derivatives (e.g., p-MPPI) demonstrate improved pharmacokinetic profiles, with higher blood-brain barrier penetration for neurological targets .
Synthetic Accessibility :
Antiparasitic Activity
These compounds likely inhibit trypanothione reductase, a key enzyme in parasite redox homeostasis .
Antiviral Activity
The sulfonamide derivative (Table 1) disrupts HIV-1 Virion Infectivity Factor (Vif) by binding to the Vif-ElonginC interaction site, preventing degradation of host APOBEC3G proteins. This mechanism is critical for restoring innate immunity against HIV-1 .
Neurological Targets
Piperazine-linked benzamides (e.g., p-MPPI) act as 5-HT₁A receptor antagonists, with sub-milligram efficacy in rodent models. Their antagonism is surmountable by higher agonist doses, confirming competitive binding .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | p-MPPI (Neurological Analogue) | Sulfonamide Derivative (HIV-1 Inhibitor) |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 4.5 | 2.8 |
| Solubility (µg/mL) | ~50 (aqueous) | <10 (aqueous) | ~200 (DMSO) |
| Hydrogen Bond Donors | 2 | 2 | 3 |
- Lipophilicity : Piperazine derivatives (e.g., p-MPPI) exhibit higher LogP values, correlating with enhanced membrane permeability .
- Solubility : Sulfonamide derivatives show improved solubility in polar solvents due to the hydrophilic sulfonyl group .
Research Findings and Challenges
Structural Optimization: While this compound serves as a versatile scaffold, its moderate activity necessitates further derivatization. For instance, halogenation (e.g., iodination in p-MPPI) improves target engagement .
Toxicity Profiles : Some analogues (e.g., nitro-containing compounds) exhibit cytotoxicity at higher concentrations, requiring careful dose optimization .
Synthetic Challenges: Low yields in unoptimized reactions (e.g., 22% for methyl ester derivatives) highlight the need for advanced catalytic methods .
Biological Activity
2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), emphasizing its implications in pharmacology and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with benzoyl chloride or other benzamide derivatives. The reaction conditions can vary, but common solvents include dichloromethane and ethanol, with base catalysts like triethylamine to facilitate the formation of the amide bond.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown inhibitory effects on various cancer cell lines, including:
These studies suggest that the compound may act through inhibition of specific kinases involved in cancer progression, similar to other benzamide derivatives.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a comparative study:
| Compound | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| This compound | 65% at 20 µM | 58% at 20 µM |
| Control (Donepezil) | 85% | 80% |
These results indicate that the compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the methoxy group and the ethyl chain significantly influence biological activity. For example, substituting the methoxy group with other electron-donating or withdrawing groups can enhance or diminish activity against targeted enzymes and cancer cell lines.
Case Studies
- Case Study on Anticancer Activity : A study involving a series of 2-amino-benzamide derivatives demonstrated that modifications to the benzene ring resulted in varied cytotoxic effects against K-562 cells. The most potent derivative exhibited an IC50 value of 8 µM, indicating a strong potential for development as an anticancer agent .
- Neuroprotective Effects : In a study assessing the neuroprotective effects of various benzamide derivatives, this compound was shown to significantly inhibit AChE activity compared to standard treatments, suggesting its utility in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
